Cabazitaxel-d6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Pharmacokinetic and Metabolic Studies:

Due to the incorporation of deuterium atoms (isotopes of hydrogen) into its structure, Cabazitaxel-d6 exhibits different mass spectrometric properties compared to unlabeled Cabazitaxel. This allows researchers to distinguish between the labeled and unlabeled forms in biological samples. This property makes Cabazitaxel-d6 a valuable tool for studying the absorption, distribution, metabolism, and excretion (ADME) of Cabazitaxel in the body. By administering Cabazitaxel-d6 to research subjects and analyzing its presence and breakdown products in blood, tissues, and excreta, researchers can gain insights into the drug's pharmacokinetics and metabolism, aiding in understanding its efficacy and potential side effects. Source: AAPS Journal article, "In Vitro Metabolism and Disposition of Cabazitaxel (XRP6258) in Human Liver Microsomes and Hepatocytes": )

Mechanism of Action Studies:

Cabazitaxel's anti-cancer activity is attributed to its ability to disrupt microtubule dynamics, essential for cell division. However, the exact mechanisms by which it achieves this effect are still being explored. Cabazitaxel-d6 can be employed in in vitro and in vivo studies to investigate the drug's interaction with cellular components and its impact on various cellular processes involved in cancer development. By comparing the effects of labeled and unlabeled Cabazitaxel on cell lines or animal models, researchers can gain a deeper understanding of the drug's mechanism of action, potentially leading to the development of more targeted and effective cancer therapies. Source: Journal of Medicinal Chemistry article, "Cabazitaxel (XRP6258): A Novel Taxane Active in Microtubule-Stabilized Taxane-Resistant Cells":

Cabazitaxel-d6 is a deuterated analog of cabazitaxel, a second-generation taxane used primarily in the treatment of metastatic castration-resistant prostate cancer. The chemical formula for cabazitaxel-d6 is , with a molecular weight of approximately 841.97 g/mol. This compound features six deuterium atoms, which are isotopes of hydrogen, replacing standard hydrogen atoms in the cabazitaxel structure. The presence of deuterium enhances the stability and metabolic tracking of the compound in biological systems, making it useful for pharmacokinetic studies and drug development .

Cabazitaxel, the parent compound of Cabazitaxel-d6, disrupts cell division by promoting the assembly and stabilization of microtubules, essential components of the cell skeleton []. This disrupts cell mitosis, leading to cell death in cancer cells. The mechanism of action of Cabazitaxel-d6 is likely identical to cabazitaxel due to the minimal structural change from deuterium labeling.

- Hydrolysis: In aqueous environments, cabazitaxel-d6 can hydrolyze to form less active metabolites.

- Metabolism: Primarily metabolized by cytochrome P450 enzymes (CYP3A4 and CYP3A5), resulting in multiple metabolites, some of which retain pharmacological activity .

- Conjugation: It may undergo conjugation reactions, such as glucuronidation, which can affect its pharmacokinetics and pharmacodynamics.

Cabazitaxel-d6 exhibits similar biological activities to its non-deuterated counterpart. It functions by binding to the beta-tubulin subunit of microtubules, promoting their polymerization while inhibiting disassembly. This stabilization prevents normal mitotic processes, leading to cell cycle arrest and ultimately apoptosis in cancer cells. The deuteration may influence its pharmacokinetic properties, potentially enhancing its efficacy or reducing toxicity compared to standard cabazitaxel .

The synthesis of cabazitaxel-d6 typically involves:

- Deuteration: The introduction of deuterium atoms into the cabazitaxel structure can be achieved through various synthetic pathways that utilize deuterated solvents or reagents during the synthesis process.

- Chemical Modification: Starting from cabazitaxel, specific reactions are employed to replace hydrogen atoms with deuterium at designated positions on the molecule.

- Purification: Following synthesis, the compound is purified using techniques such as chromatography to ensure high purity levels required for biological studies .

Cabazitaxel-d6 is primarily utilized in research settings for:

- Pharmacokinetic Studies: Its deuterated nature allows for precise tracking in biological systems using mass spectrometry.

- Drug Development: It serves as a reference standard in the development of formulations and delivery systems for taxanes.

- Mechanistic Studies: Researchers use cabazitaxel-d6 to investigate the mechanisms of action and metabolism of taxanes in cancer therapy .

Interaction studies involving cabazitaxel-d6 focus on:

- Drug-Drug Interactions: Investigating how other medications may affect its metabolism, particularly through cytochrome P450 pathways.

- Transport Proteins: Studies have shown that cabazitaxel can inhibit transport proteins such as Organic Anion Transport Polypeptides (OATP1B1), which may influence its pharmacokinetics when co-administered with other drugs .

- Toxicity Assessments: Evaluating potential toxic effects when administered alongside other chemotherapeutic agents or inhibitors.

Several compounds share structural similarities with cabazitaxel and are used in cancer therapy. Here are a few notable examples:

Cabazitaxel's uniqueness lies in its ability to effectively treat prostate cancer that has become resistant to other therapies, coupled with its specific interactions with microtubules that enhance its cytotoxic effects against tumor cells . The incorporation of deuterium further aids in understanding its pharmacokinetics and optimizing therapeutic strategies.

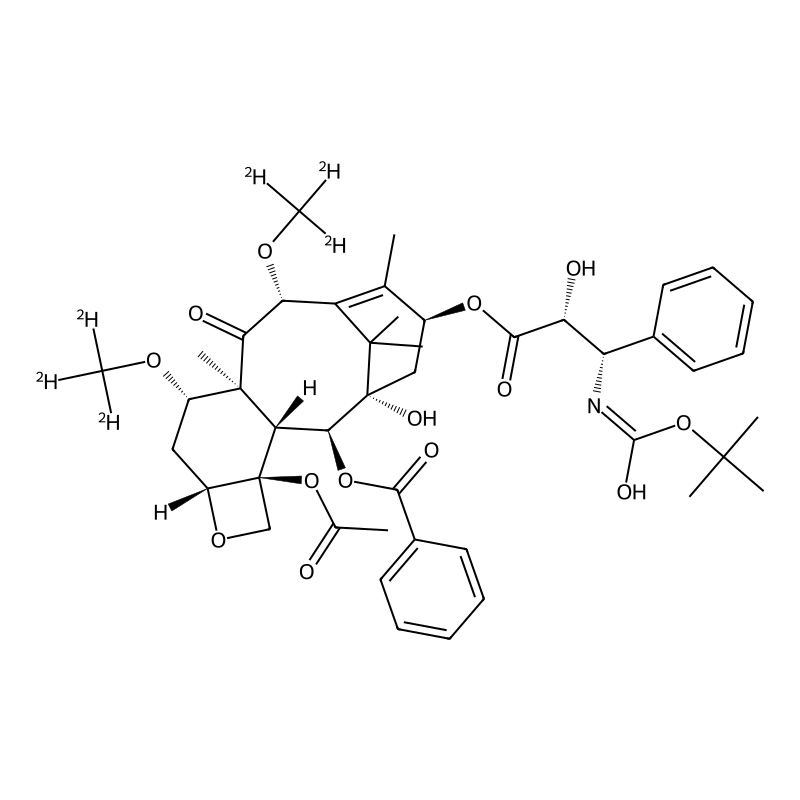

Cabazitaxel-d6 represents a deuterium-labeled derivative of the taxane anticancer agent cabazitaxel, characterized by the molecular formula C45H51D6NO14 [1] [2]. The molecular weight of this isotopically labeled compound is 841.97 grams per mole, representing an increase of approximately 6 daltons compared to the unlabeled parent compound due to the incorporation of six deuterium atoms [1] [28]. The accurate mass determination yields a value of 841.42, providing precise analytical identification capabilities for mass spectrometric applications [1].

The Chemical Abstracts Service registry number for cabazitaxel-d6 is 1383561-29-2, establishing its unique chemical identity within the scientific literature [1] [8] [29]. Commercial preparations of this deuterated compound typically exhibit chemical purity levels ranging from 95 to 97 percent, with isotopic enrichment of deuterium reaching 98 to 99 percent [28] [29]. The compound manifests as a white to off-white solid under standard conditions and requires storage at temperatures of minus 20 degrees Celsius to maintain stability [27] [29].

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C45H51D6NO14 | LGC Standards, PubChem [1] [3] |

| Molecular Weight | 841.97 g/mol | LGC Standards, Nucleosyn [1] [28] |

| Accurate Mass | 841.42 | LGC Standards [1] |

| CAS Number | 1383561-29-2 | Multiple Sources [1] [8] [29] |

| Chemical Purity | 95-97% | Nucleosyn, GlpBio [28] [29] |

| Isotopic Enrichment (Deuterium) | 98-99% | Nucleosyn, BOC Sciences [28] [27] |

| Physical Appearance | White to Off-white Solid | BOC Sciences [27] |

| Storage Conditions | -20°C | Multiple Sources [27] [29] |

Isotopic Labeling: Deuterium Incorporation (d6)

The deuterium incorporation in cabazitaxel-d6 follows a specific pattern involving the substitution of six hydrogen atoms with deuterium isotopes, designated as d6 labeling [1] [3]. The deuterium atoms are strategically positioned within two methoxy groups of the cabazitaxel molecule, with each methoxy group containing three deuterium atoms, forming trideuteriomethoxy functional groups [3] [28]. This symmetrical deuterium incorporation pattern results in the replacement of the original methoxy groups (-OCH3) with deuterated methoxy groups (-OCD3) [3].

The isotopic labeling strategy employed in cabazitaxel-d6 synthesis ensures non-exchangeable deuterium incorporation, meaning the deuterium atoms are covalently bound and do not readily exchange with hydrogen atoms from the surrounding environment [15] [25]. This stability is crucial for applications requiring consistent isotopic composition throughout analytical procedures and metabolic studies [25]. The deuterium incorporation creates distinct nuclear magnetic resonance spectroscopic signatures, with characteristic upfield chemical shifts compared to the non-deuterated parent compound [24] [33].

| Deuterium Position | Number of Deuterium Atoms | Chemical Environment |

|---|---|---|

| Methoxy Group 1 (C-4) | 3 (D3) | Aromatic methoxy |

| Methoxy Group 2 (C-6) | 3 (D3) | Aromatic methoxy |

| Total Deuterium Atoms | 6 (d6) | Symmetrical incorporation |

| Labeling Pattern | Trideuteriomethoxy groups | Stable isotope labeling |

| Isotopic Configuration | CD3 substitution | Non-exchangeable deuterium |

The kinetic isotope effect resulting from deuterium incorporation has been documented in similar deuterated compounds, with studies indicating a kinetic isotope effect of approximately 4 to 6 percent for deuterated taxane derivatives [15]. This isotope effect influences the metabolic profile of the compound, typically resulting in enhanced metabolic stability and altered pharmacokinetic properties compared to the non-deuterated version [18] [25].

Detailed 2D Chemical Structure

The two-dimensional chemical structure of cabazitaxel-d6 maintains the complex polycyclic framework characteristic of taxane compounds while incorporating the specific deuterium modifications [1] [28]. The core structure consists of a tetracyclic taxane skeleton featuring a 6/8/6 ring system according to taxane nomenclature conventions [32]. This framework includes an eight-membered B ring, flanked by two six-membered rings designated as the A and C rings, with an additional oxetane D ring completing the tetracyclic arrangement [32].

The molecular backbone incorporates multiple functional groups essential for biological activity, including acetyloxy, benzoyloxy, and hydroxyl substituents positioned at specific locations throughout the taxane core [31]. The C-13 position bears a complex side chain featuring a phenylpropanoyl moiety with tert-butoxycarbonylamino and hydroxyl functionalities [3] [28]. This side chain maintains the same stereochemical configuration as the parent cabazitaxel molecule, ensuring preservation of the three-dimensional spatial relationships critical for biological recognition [31].

The deuterium incorporation sites are precisely located at the C-4 and C-6 positions of the taxane core, where the original methoxy groups have been replaced with trideuteriomethoxy groups [3] [28]. The systematic nomenclature for cabazitaxel-d6 describes it as 4,6-bis(methoxy-d3)-cabazitaxel, reflecting the specific locations and nature of the deuterium substitutions [28]. The SMILES notation for this compound provides a linear representation of the molecular connectivity while maintaining stereochemical information through appropriate stereochemical descriptors [1].

Three-Dimensional Structural Considerations and Stereochemistry

The three-dimensional structure of cabazitaxel-d6 exhibits the characteristic spatial arrangement of taxane compounds, featuring a rigid polycyclic framework that constrains molecular flexibility [21] [22]. The taxane core adopts a specific three-dimensional conformation determined by the fused ring system, with the eight-membered B ring adopting a chair-boat conformation that influences the overall molecular geometry [21]. This conformational preference is maintained in the deuterated derivative, as the isotopic substitution does not significantly alter the steric requirements of the molecule [21].

Molecular modeling studies of related taxane compounds have revealed that the three-dimensional structure plays a crucial role in biological recognition and binding affinity [21] [22]. The spatial orientation of functional groups, particularly those involved in hydrogen bonding interactions, determines the selectivity and potency of taxane compounds [21]. In cabazitaxel-d6, the deuterium substitution at the methoxy groups may subtly influence the electronic environment while preserving the overall three-dimensional architecture [24].

Chiral Centers and Stereochemical Configuration

Cabazitaxel-d6 contains eleven chiral centers distributed throughout the taxane core and the C-13 side chain, establishing the absolute stereochemical configuration essential for biological activity [35]. The stereochemical assignments follow the Cahn-Ingold-Prelog priority rules, with each chiral center designated as either R or S configuration based on the spatial arrangement of substituents [11] [35]. The taxane core contains nine chiral centers, while the phenylpropanoyl side chain contributes two additional stereocenters [35].

| Chiral Center Position | Configuration | Ring System |

|---|---|---|

| C-2a | R | Taxane Core |

| C-4 | S | Taxane Core |

| C-4a | S | Taxane Core |

| C-6 | R | Taxane Core |

| C-9 | S | Taxane Core |

| C-11 | S | Taxane Core |

| C-12 | S | Taxane Core |

| C-12a | R | Taxane Core |

| C-12b | S | Taxane Core |

| C-2' | R | Side Chain |

| C-3' | S | Side Chain |

The preservation of stereochemical integrity during deuterium incorporation is critical for maintaining biological activity [7] [11]. Vibrational optical activity spectroscopy has emerged as a powerful technique for confirming absolute stereochemical configurations in complex molecules like taxanes, providing enhanced sensitivity to individual chiral centers compared to traditional methods [7]. The deuterium substitution does not alter the stereochemical configuration at any of the chiral centers, ensuring that the biological properties remain consistent with the parent compound [15].

Conformational Flexibility and Limitations in 3D Modeling

The conformational analysis of cabazitaxel-d6 reveals limited flexibility due to the rigid taxane framework, with conformational mobility primarily restricted to the C-13 side chain and peripheral substituents [21] [22]. Molecular dynamics simulations of related taxane compounds have demonstrated that the core structure maintains a relatively fixed conformation, with root-mean-square deviations typically less than 1.0 angstrom for heavy atoms [21]. The eight-membered B ring represents the most conformationally constrained portion of the molecule, adopting a specific chair-boat geometry that is energetically favored [22].

Three-dimensional modeling challenges arise from the complex stereochemistry and the presence of multiple ring systems that must be accurately represented [16] [22]. Density functional theory calculations have been employed to optimize the molecular geometry and predict spectroscopic properties of taxane compounds, providing insights into conformational preferences and electronic structure [16]. The incorporation of deuterium atoms introduces additional considerations for computational modeling, as the isotopic substitution affects vibrational frequencies and zero-point energies [24] [33].

Molecular Mass and Accurate Mass Determination

Cabazitaxel-d6 is a deuterium-labeled derivative of cabazitaxel with precisely characterized molecular mass properties. The compound exhibits a molecular weight of 841.97 g/mol [1] [2] [3], which represents an increase of approximately 6 atomic mass units compared to the non-deuterated parent compound due to the replacement of six hydrogen atoms with deuterium atoms [1] [2]. The exact mass has been determined to be 841.415 g/mol [4] [5] through high-resolution mass spectrometry analysis.

The molecular formula of cabazitaxel-d6 is C45H51D6NO14 [1] [2] [3] [6] [7] [8], indicating the presence of 45 carbon atoms, 51 hydrogen atoms, 6 deuterium atoms, 1 nitrogen atom, and 14 oxygen atoms. This isotopic labeling specifically targets the methoxy groups within the molecule, where deuterium atoms replace the hydrogen atoms in the methoxy functionalities [1] [2] [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 841.97 g/mol | [1] [2] [3] |

| Exact Mass | 841.415 g/mol | [4] [5] |

| Molecular Formula | C45H51D6NO14 | [1] [2] [3] [6] [7] [8] |

| CAS Number | 1383561-29-2 | [1] [2] [3] [6] [7] [8] |

Solubility Profiles in Various Solvents

Cabazitaxel-d6 demonstrates varying solubility characteristics across different solvent systems, which is critical for its analytical and research applications. The compound shows excellent solubility in dimethyl sulfoxide (DMSO) with a concentration of ≥100 mg/mL (118.77 mM) [9], making DMSO the preferred solvent for stock solution preparation.

In organic solvents, cabazitaxel-d6 exhibits moderate to good solubility. The compound is slightly soluble in methanol [10] [11] and demonstrates good solubility in dimethyl formamide (DMF) [10] [12]. Based on the non-deuterated analog, the solubility in ethanol is approximately 1.5 mg/mL [13], while in acetonitrile it shows adequate solubility for chromatographic applications [14].

The aqueous solubility of cabazitaxel-d6 is limited, reflecting its lipophilic nature. In aqueous buffer systems, the compound demonstrates sparingly soluble characteristics in water alone [13]. However, when prepared as a co-solvent system using a 1:10 ratio of DMSO to phosphate-buffered saline (PBS), the solubility increases to approximately 0.1 mg/mL [13]. This preparation method requires initial dissolution in DMSO followed by dilution with the aqueous buffer.

| Solvent | Solubility | Comments |

|---|---|---|

| DMSO | ≥100 mg/mL (118.77 mM) | Preferred solvent for stock solutions [9] |

| Methanol | Slightly soluble | Suitable for preparation [10] [11] |

| DMF | Good solubility | High solubility organic solvent [10] [12] |

| Ethanol | ~1.5 mg/mL | Based on parent compound data [13] |

| Aqueous buffers | ~0.1 mg/mL | DMSO:PBS (1:10) co-solvent system [13] |

| Water | Sparingly soluble | Poor aqueous solubility [13] |

Thermal Properties: Melting and Boiling Points

The thermal properties of cabazitaxel-d6 have been characterized through differential scanning calorimetry and thermogravimetric analysis. The compound exhibits a melting point range of 151-158°C [10] [15] [11], which is consistent with the crystalline nature of the solid material. This relatively broad melting range is typical for complex organic molecules with multiple functional groups and may reflect the presence of different crystalline forms or slight variations in deuterium incorporation.

The boiling point of cabazitaxel-d6 has been calculated to be 870.7±65.0°C at 760 mmHg [4] [10]. This high boiling point is characteristic of large molecular weight compounds with extensive hydrogen bonding capabilities and multiple polar functional groups. The significant uncertainty in this value reflects the computational nature of the determination and the thermal instability that would likely occur at such elevated temperatures.

Additional thermal properties include a flash point of 480.4±34.3°C [4] [10], indicating that the compound requires extremely high temperatures for ignition. The vapor pressure at 25°C is 0.0±0.3 mmHg [4] [10], demonstrating negligible volatility under standard conditions.

| Thermal Property | Value | Reference |

|---|---|---|

| Melting Point | 151-158°C | [10] [15] [11] |

| Boiling Point | 870.7±65.0°C at 760 mmHg | [4] [10] |

| Flash Point | 480.4±34.3°C | [4] [10] |

| Vapor Pressure (25°C) | 0.0±0.3 mmHg | [4] [10] |

Spectroscopic Characteristics (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of cabazitaxel-d6 provides definitive structural confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy represents the primary analytical technique for confirming deuterium incorporation. In 1H NMR analysis performed in deuterated chloroform (CDCl3), the characteristic feature is the absence of proton signals at the methoxy positions where deuterium substitution has occurred [5] [12]. This deuterium labeling specifically targets the methoxy groups, resulting in a distinctive spectral signature that confirms successful isotopic incorporation.

Mass Spectrometry provides precise molecular weight determination and structural confirmation. The compound exhibits a molecular ion peak at m/z 841.415 [4] [5] in positive ion mode electrospray ionization mass spectrometry. For quantitative analysis applications, multiple reaction monitoring (MRM) transitions have been established with the parent compound showing transitions at 836.7/555.5 and the deuterated internal standard at 842.5/561.4 [14]. These specific transitions enable sensitive and selective quantification in biological matrices.

Ultraviolet-Visible (UV-Vis) spectroscopy characteristics are expected to be similar to the non-deuterated analog, which exhibits a λmax at 229 nm [13]. The deuterium substitution typically has minimal effect on electronic transitions, maintaining the characteristic absorption profile of the taxane chromophore.

Infrared (IR) spectroscopy analysis reveals the characteristic functional group signatures expected for taxane compounds. The spectrum would show characteristic bands for carbonyl stretching, aromatic C-H stretching, and C-O stretching vibrations. The deuterium substitution at methoxy positions may cause subtle shifts in the C-D stretching regions compared to the non-deuterated compound.

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) represents the gold standard for analytical characterization. The compound demonstrates excellent chromatographic behavior on C18 reverse-phase columns using acetonitrile/water mobile phases with formic acid [14] [17]. The MRM monitoring mode provides high sensitivity detection with quantification limits in the ng/mL range for biological sample analysis [17].

| Spectroscopic Technique | Characteristic Feature | Details |

|---|---|---|

| 1H NMR | Absence of methoxy protons | Deuterium substitution confirmed [5] [12] |

| Mass Spectrometry | Molecular ion at m/z 841.415 | Exact mass determination [4] [5] |

| MRM Transitions | 836.7/555.5 (parent) | Quantitative analysis [14] |

| MRM Transitions | 842.5/561.4 (deuterated) | Internal standard [14] |

| UV-Vis | λmax ~229 nm | Similar to parent compound [13] |

| HPLC-MS/MS | C18 column compatibility | Analytical method development [14] [17] |